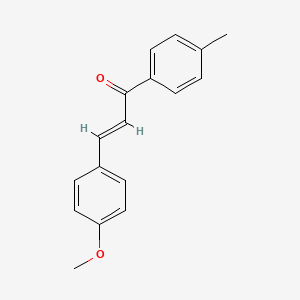

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings. The A-ring (4-methylphenyl) and B-ring (4-methoxyphenyl) substituents confer distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its structure has been validated via X-ray crystallography and spectroscopic methods, with commercial availability confirmed by suppliers such as TRC and Crysdot at prices ranging from $45/250 mg to $832/10 g .

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-12H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJLNOXFRRHOQD-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-66-5 | |

| Record name | 4'-METHOXY-4-METHYLCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-methylanisole and 4’-methylacetophenone . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, amines, phenols

Scientific Research Applications

Anticancer Activity

Chalcones, including (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that this compound induced apoptosis in breast cancer cells through the mitochondrial pathway .

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. In vitro studies have indicated that it possesses activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential use in developing new antimicrobial therapies .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Chalcones are recognized for their role in plant defense mechanisms. Studies have indicated that this compound can enhance resistance against certain plant pathogens. This property makes it a potential candidate for use in developing natural pesticides or growth enhancers .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the synthesis of various organic materials. Its derivatives are explored for applications in:

- Organic light-emitting diodes (OLEDs)

- Photovoltaic devices

These applications are primarily due to its favorable electronic properties and ability to form stable conjugated systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Quantum Chemical Descriptors

| Compound | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -5.386 | |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -4.959 |

The target compound exhibits a lower HOMO energy (-8.723 eV) compared to hydroxyl-substituted analogues (-8.171 eV), indicating greater electronic stability due to the electron-donating methoxy group . This aligns with Hirshfeld surface analyses in , where methoxy and ethoxy substituents influence crystal packing via C–H···O and π–π interactions .

Table 2: SAR of Non-Piperazine Chalcones (IC50 Values)

| Compound (Substituents) | IC50 (μM) | Reference |

|---|---|---|

| Cardamonin (Ring A: 2,4-di-OH; Ring B: H) | 4.35 | |

| 2h (Ring A: 4-Cl, 5-I; Ring B: 4-OCH₃) | 13.82 | |

| 2p (Ring A: 4-OCH₃, 5-I; Ring B: 4-OCH₃) | 70.79 |

The target compound’s methoxy groups at the para positions correlate with reduced inhibitory potency compared to electron-withdrawing substituents (e.g., Cl, F). For instance, 2p, bearing dual methoxy groups, shows a 16-fold lower activity than 2h (Cl/OCH₃), highlighting the negative impact of electron-donating groups on IC50 values .

Antiferroptotic Activity

In , chalcones with galloyl (trihydroxyphenyl) and 4-methoxyphenyl groups inhibit lipid peroxidation with IC50 values of 0.45–3.88 µM, outperforming epigallocatechin gallate (EGCG). The methoxy group enhances membrane permeability but may reduce antioxidant capacity compared to hydroxylated analogues .

Hybrid Chalcone-Triazole Derivatives

Triazole hybrids like 4k–4o () demonstrate substituent-dependent leishmanicidal activity. While the target compound lacks a triazole moiety, its methoxy group contrasts with nitro (4k) or trifluoromethoxy (4l) substituents, which improve activity but reduce synthetic yield (88–96% vs. 96.7% for 4k) .

Biological Activity

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as trans-4'-Methoxy-4-methylchalcone, is a compound belonging to the chalcone family. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article aims to explore the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : 412.1 ± 45.0 °C (predicted)

- Density : 1.096 ± 0.06 g/cm³ .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

-

In Vitro Studies :

- The compound demonstrates significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM .

- Mechanistically, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .

- Case Study: MCF-7 Cells :

Antioxidant Properties

Chalcones, including this compound, exhibit potent antioxidant capabilities:

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Research Findings : In a study assessing various chalcone derivatives, this compound showed significant inhibition of lipid peroxidation and increased cellular viability under oxidative stress conditions .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Methoxy group at para position | Enhances electron donation, increasing reactivity towards biological targets |

| Methyl group at para position | Modifies lipophilicity, potentially improving cell membrane permeability |

| Conjugated double bond | Essential for interaction with tubulin and other macromolecules |

This SAR analysis suggests that modifications to the chalcone structure can significantly impact its biological efficacy.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Animal model studies are needed to validate the anticancer effects observed in vitro.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could elucidate its potential as a therapeutic agent.

- Formulation Development : Investigating delivery methods that enhance bioavailability could improve therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how are reaction conditions optimized for yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-methylacetophenone and 4-methoxybenzaldehyde under basic conditions (e.g., KOH/ethanol). Optimization involves:

- Temperature control : Reaction initiation at 0–5°C, followed by gradual warming to room temperature to minimize side reactions .

- Solvent selection : Ethanol is preferred for its polarity and ability to dissolve aromatic aldehydes/ketones.

- Stoichiometry : A 1:1 molar ratio of ketone to aldehyde, with excess base (e.g., 3 eq. KOH) to drive the reaction .

- Reaction monitoring : TLC or HPLC to track enone formation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- 1H NMR : To verify the E-configuration (trans coupling constant, J = 15–16 Hz for α,β-unsaturated protons) and substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

- IR spectroscopy : Detection of conjugated carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bending .

- XRD crystallography : Definitive confirmation of molecular geometry and intermolecular interactions (e.g., π-π stacking) .

Q. How is the E-configuration of the α,β-unsaturated ketone validated experimentally?

The E-configuration is confirmed via:

- XRD analysis : Direct visualization of the dihedral angle between the aryl groups (>150° for trans geometry) .

- UV-Vis spectroscopy : A strong absorption band near 300–320 nm, characteristic of conjugated enones .

Advanced Research Questions

Q. How do quantum chemical parameters (e.g., HOMO-LUMO, electrophilicity) derived from DFT calculations inform the compound’s reactivity?

DFT studies (e.g., B3LYP/6-311++G(d,p)) provide:

- HOMO-LUMO gap : A narrow gap (e.g., 4.5–5.0 eV) suggests high reactivity, favoring electron transfer in biological or catalytic systems .

- Global reactivity descriptors :

Q. What experimental design principles apply when evaluating the compound’s antimicrobial activity?

- Strain selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (e.g., C. albicans).

- Dose-response assays : Serial dilutions (10–100 μg/mL) in agar diffusion or broth microdilution methods .

- Controls : Positive (e.g., ciprofloxacin) and negative (DMSO/ethanol solvent).

- Mechanistic studies : Follow-up assays to assess membrane disruption or enzyme inhibition .

Q. How do substituents (e.g., methoxy vs. methyl groups) influence electronic properties and bioactivity?

- Electron-donating groups (e.g., -OCH₃) : Increase electron density on the aryl ring, enhancing HOMO energy and nucleophilic reactivity .

- Hydrophobic groups (e.g., -CH₃) : Improve lipid solubility, aiding membrane penetration in antimicrobial assays .

- Comparative studies : Derivatives with halogens (e.g., -Cl) show higher bioactivity due to increased electrophilicity .

Q. What methodologies resolve discrepancies between experimental and computational data (e.g., bond lengths)?

- Basis set refinement : Use higher-level basis sets (e.g., cc-pVTZ) to improve DFT accuracy.

- Solvent effects : Incorporate polarizable continuum models (PCM) for UV-Vis or NMR comparisons .

- Thermal analysis : DSC/TGA to assess crystal packing effects on XRD-derived bond lengths .

Methodological Tables

Table 1. Key DFT-Derived Parameters for Reactivity Analysis

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| HOMO Energy | -6.2 | Electron donation capacity |

| LUMO Energy | -1.7 | Electron acceptance capacity |

| HOMO-LUMO Gap (ΔE) | 4.5 | Kinetic stability indicator |

| Electrophilicity Index | 1.8 | Susceptibility to nucleophiles |

Table 2. Antimicrobial Activity Profile (Zone of Inhibition, mm)

| Pathogen | 50 μg/mL | 100 μg/mL |

|---|---|---|

| S. aureus | 12 | 16 |

| E. coli | 8 | 10 |

| C. albicans | 10 | 14 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.